molecular formula C B1252018 Chromium-50 CAS No. 14304-94-0

Chromium-50

Cat. No.: B1252018
CAS No.: 14304-94-0
M. Wt: 49.946041 g/mol
InChI Key: VYZAMTAEIAYCRO-YPZZEJLDSA-N
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Description

Chromium-50 is a stable isotope of the element chromium, which is a transition metal with the atomic number 24. This compound constitutes approximately 4.31% of natural chromium . This isotope is notable for its applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromium-50 is typically obtained through the separation of isotopes from natural chromium. This process involves techniques such as gas centrifugation and electromagnetic separation, which exploit the slight differences in mass between the isotopes .

Industrial Production Methods: Industrial production of chromium generally involves the extraction of chromium from chromite ore (FeCr₂O₄). The ore is first concentrated through gravity and magnetic separation techniques. The concentrated ore is then subjected to a series of chemical reactions to produce pure chromium metal. These reactions include:

Chemical Reactions Analysis

Types of Reactions: Chromium-50, like other chromium isotopes, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc.

    Ligands for Substitution Reactions: Chloride ions, sulfate ions.

Major Products:

Scientific Research Applications

Chromium-50 has several applications in scientific research:

Mechanism of Action

The mechanism of action of chromium-50 in scientific applications involves its use as a tracer to study the movement and transformation of chromium in different systems. In biological systems, chromium is known to enhance the action of insulin by increasing insulin receptor density and activating insulin receptor kinase, leading to improved glucose metabolism .

Comparison with Similar Compounds

Uniqueness of Chromium-50: this compound is unique due to its specific applications in isotope tracing and its relatively low natural abundance. Its stable nature makes it suitable for long-term studies without the complications associated with radioactive decay .

Properties

IUPAC Name

chromium-50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr/i1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAMTAEIAYCRO-YPZZEJLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[50Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

49.946042 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14304-94-0
Record name Chromium, isotope of mass 50
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014304940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Tetrakis(neopentyl)chromium is prepared essentially by a method disclosed in U.S. Pat. No. 3,875,132. The base catalyst is prepared by dispersing tetrakis(neopentyl)chromium in heptane solution onto Davison 952 MS-ID silica, predried at 1300° F. for 5 hours in a fluid bed, in such a ratio as to give 1% chromium by weight on the dry basis in the impregnated catalyst. The base catalyst thus prepared is activated, in one case, by the method of Example 8 and, in the other case, by the method of Example 9 which includes further treatment of the activated catalyst at 1200° F. for a period of 15 minutes with dry air.
Name
tetrakis(neopentyl)chromium
Quantity
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reactant
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0 (± 1) mol
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Yield
1%

Synthesis routes and methods II

Procedure details

We have found that the presence of specific additives, not generally recognised as brighteners, in 2:1 chromium (III) chloride hexahydrate-choline chloride can significantly brighten the electrodeposit. For example when 10% of choline chloride is replaced by tetraethylammonium fluoride dihydrate or tetramethylammonium hydroxide pentahydrate thin semi-bright pale blue chromium deposits can be obtained. Approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetraethylammonium fluoride dihydrate (10%)] was prepared by combining the reactants in a beaker and heating at 80° C. The green liquid was poured into an electrochemical cell (internal diameter of 23 mm) held in an oil bath at 60° C. Mild steel (50 mm by 10 mm and 1 mm thick), cleaned in the usual way, was fixed to the inside edge of the cell opposite a nickel counter electrode. The mild steel plate and counter-electrode were then connected to the negative and positive terminals respectively of a Thurlby Thander power pack. Using current densities between 8 and 16 mAcm−2 and deposition times between 10 and 30 minutes semi-bright chromium deposits were obtained. The procedure was repeated using approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetramethylammonium hydroxide pentahydrate (10%)]. With a current density of 2 mAcm−2 thin pale blue semi-bright homogenous chromium deposits were obtained after 30 minutes.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
chromium (III) chloride hexahydrate choline chloride
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Name
tetramethylammonium hydroxide pentahydrate
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Mild steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mild steel
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0 (± 1) mol
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reactant
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catalyst
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0 (± 1) mol
Type
catalyst
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Synthesis routes and methods III

Procedure details

This corresponds, given M(Cr2O3)=152 g/mol, M(Cr)=52 g/mol and M(O)=16 g/mol, to a value of 9.58 g of chromium(III) ions which the float must contain at a minimum. Based on 400 g of float, the use of chromium sulphate as tanning agent results in M(Cr2(SO4)3)=392 g/mol, M(S)=32 g/mol, M(Cr)=52 g/mol, M(O)=16 g/mol→26.53% of chromium in chromium sulphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
M(Cr2(SO4)3)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
M(Cr2O3)
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.58 g
Type
reactant
Reaction Step Three
Yield
26.53%

Synthesis routes and methods IV

Procedure details

As indicated, in some cases the catalyst was also coated with an aluminum alkoxide. In these cases, dichloromethane is added to a similar flask as used in step B and while maintaining a nitrogen atmosphere stirring is commenced (see U.S. Pat. No. 3,984,351 incorporated herein by reference). To the flask is added a portion of the supported hydrated polymeric chromium (III) of step B. A solution of dichloromethane and aluminum sec-butoxide is prepared in a pressure equalizing dropping funnel and the funnel attached to the stirred flask. The aluminum sec-butoxide solution is gradually added to the flask at the rate of 10 grams of solution per minute. After the addition of the solution is complete the slurry in the flask is stirred for about 1 hour. The supernatant liquid is removed by filtration or distillation at reduced pressure and the coated gel is dried in a rotary evaporator at temperatures up to about 60° C. and 29 inches Hg vacuum. The aluminum sec-butoxide was absorbed to provide about 3.7% aluminum by weight of the support (atomic ratio of aluminum to chromium of 8/1). Where indicated, a portion of the supported hydrated polymeric chromium (III) compound of step B was heat aged in chloroform in the presence of poly(di-μ-diphenylphosphinatotitanium dichloride) with an atomic ratio of titanium to chromium of 1/1; and another portion of the supported anhydrous polymeric chromium (III) of step B was heat aged in chloroform in the presence of aluminum sec-butoxide (atomic ratio of aluminum to chromium of 4/1).
[Compound]
Name
aluminum alkoxide
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reactant
Reaction Step One
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reactant
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Name
aluminum sec-butoxide
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
10 g
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reactant
Reaction Step Three
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